molecular formula C19H18N2O6 B3491157 dimethyl 4,4'-[(1,3-dioxo-1,3-propanediyl)diimino]dibenzoate

dimethyl 4,4'-[(1,3-dioxo-1,3-propanediyl)diimino]dibenzoate

Cat. No.: B3491157
M. Wt: 370.4 g/mol
InChI Key: CUPISILFFYJUIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate, has been reported . The process involves dissolving methyl 4-hydroxybenzoate in acetonitrile, adding potassium carbonate, and stirring at 120°C for an hour. Then, 1,3-dibromopropane is added to react for 7 hours. After the reaction is detected by thin layer chromatography (TLC), the acetonitrile solution is removed by steam distillation and extracted with ethyl acetate. The removal of ethyl acetate produces a colorless product. The product is filtered and washed with water three times. The yield is 45% based on methyl 4-hydroxybenzoate .


Molecular Structure Analysis

The crystal structure of dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate, a similar compound, has been studied . The compound crystallizes in the monoclinic space group C2/c with a = 22.467 (2) Å, b = 4.9925 (5) Å, c = 15.8059 (17) Å, β = 108.500 (1)°, V = 1681.3 (3) Å^3, Z = 4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 4,4’-[(1,3-dioxo-1,3-propanediyl)diimino]dibenzoate are not well-documented. The molecular weight of a similar compound, dimethyl 4,4’-(propane-1,3-diyl)dibenzoate, is 312.369 .

Properties

IUPAC Name

methyl 4-[[3-(4-methoxycarbonylanilino)-3-oxopropanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-26-18(24)12-3-7-14(8-4-12)20-16(22)11-17(23)21-15-9-5-13(6-10-15)19(25)27-2/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPISILFFYJUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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